molecular formula C10H17N B194251 Amantadine CAS No. 768-94-5

Amantadine

Cat. No.: B194251
CAS No.: 768-94-5
M. Wt: 151.25 g/mol
InChI Key: DKNWSYNQZKUICI-UHFFFAOYSA-N
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Description

Amantadine, known chemically as 1-adamantylamine or 1-aminoadamantane, is an organic compound with a unique adamantane backbone. It was initially developed as an antiviral agent to combat influenza A virus but has since found applications in treating Parkinson’s disease and drug-induced extrapyramidal reactions .

Mechanism of Action

Target of Action

Amantadine primarily targets the M2 protein of the influenza A virus and the dopamine system in the human brain . The M2 protein is a viral ion channel, crucial for the viral life cycle . In the brain, this compound increases the synthesis and release of dopamine, which plays a significant role in motor function and reward systems .

Mode of Action

This compound interacts with its targets in different ways depending on the context. In the case of influenza A, it blocks the M2 proton channel, preventing the release of viral genetic material into the host cytoplasm . In the context of Parkinson’s disease and other movement disorders, this compound likely increases the synthesis and release of dopamine, possibly inhibiting dopamine uptake .

Biochemical Pathways

This compound’s action affects several biochemical pathways. In the context of viral infection, it disrupts the viral life cycle by blocking the M2 proton channel . In the brain, it influences the dopamine system, affecting motor function and reward systems . Recent studies also suggest that this compound might affect other pathways such as the NF-κB, TNF, and IL-17 pathways, potentially triggering inflammation and apoptosis .

Pharmacokinetics

This compound is well absorbed orally, with a bioavailability of 86–90% . It has minimal metabolism, mostly to acetyl metabolites . The elimination half-life of this compound averages between 10–31 hours , and it is excreted via the urine . As plasma concentrations of this compound increase, there is a greater risk for toxicity .

Result of Action

The action of this compound results in various molecular and cellular effects. In the context of influenza A, it prevents the release of viral genetic material into the host cell, thereby inhibiting viral replication . In Parkinson’s disease and other movement disorders, it helps to control symptoms by increasing the amount of dopamine in certain parts of the body . It has also been shown to inhibit cellular proliferation and induce apoptosis in certain cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antiviral activity is most effective against influenza A, with little or no activity against influenza B . Its effects on the central nervous system mean it should be combined cautiously with additional CNS stimulants or anticholinergic drugs . Given that it is cleared by the kidneys, this compound is contraindicated in persons with end-stage kidney disease .

Biochemical Analysis

Biochemical Properties

Amantadine interacts with several enzymes, proteins, and other biomolecules. It acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . The primary targets of this compound seem to be aromatic amino acids decarboxylase, glial-cell derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. For instance, it has been found to inhibit cellular proliferation in HepG2 and SMMC-7721 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it acts as a noncompetitive NMDA antagonist, which means it inhibits the activity of NMDA receptors . The antiviral mechanism of action of this compound is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found to inhibit cellular proliferation in a time- and dose-dependent manner in HepG2 and SMMC-7721 cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that this compound demonstrated antinociceptive, anti-inflammatory, and antioxidant effects in a vincristine-induced peripheral neuropathy model in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily excreted unchanged in the urine by glomerular filtration and tubular secretion . There is no appreciable metabolism of this compound, although negligible amounts of an acetyl metabolite have been identified .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study found that this compound was significantly reduced by unlabeled this compound, indicating the involvement of carrier-mediated processes in the retinal distribution of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amantadine can be synthesized through several methods, with one of the most common starting materials being 1-bromoadamantane. The synthesis involves the Ritter-type reaction, where 1-bromoadamantane reacts with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide. This intermediate is then deacetylated to produce 1-aminoadamantane, which is subsequently converted to this compound hydrochloride using anhydrous hydrochloric acid .

Industrial Production Methods: An efficient one-pot process for synthesizing this compound hydrochloride involves treating 1-bromoadamantane with urea and methanol in the presence of a phase transfer catalyst, tetrabutylammonium iodide. The in situ formation of the hydrochloride salt results in a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Amantadine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as acetonitrile and sulfuric acid are commonly used in the synthesis of this compound.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be employed, depending on the desired transformation.

Major Products Formed: The primary product formed from these reactions is this compound hydrochloride, which is used in various pharmaceutical applications .

Scientific Research Applications

Amantadine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Rimantadine
  • Valbenazine
  • Deutetrabenazine

Amantadine’s versatility and unique properties make it a valuable compound in both medical and scientific research fields.

Properties

IUPAC Name

adamantan-1-amine
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InChI

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2
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InChI Key

DKNWSYNQZKUICI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

665-66-7 (hydrochloride)
Record name Amantadine [INN:BAN]
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DSSTOX Substance ID

DTXSID8022117
Record name Amantadine
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Molecular Weight

151.25 g/mol
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Physical Description

Solid
Record name Amantadine
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Solubility

Stable, white or nearly white crystalline powder. Crystals from abs ethanol+ anhydr ether. Decomp at 360 °C. Practically insol in ether; sol in water (at least 1:20). /Hydrochloride/, Sparingly sol in water, 8.46e-02 g/L
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Mechanism of Action

The mechanism of its antiparkinsonic effect is not fully understood, but it appears to be releasing dopamine from the nerve endings of the brain cells, together with stimulation of norepinephrine response. It also has NMDA receptor antagonistic effects. The antiviral mechanism seems to be unrelated. The drug interferes with a viral protein, M2 (an ion channel), which is needed for the viral particle to become "uncoated" once it is taken inside the cell by endocytosis., Amantadine, like rimantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as a ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, amantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus replicative cycle, amantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Amantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by amantadine. In addition, amantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity)., The mechanism of action of amantadine in the treatment of Parkinson's disease and drug-induced extrapyramidal reactions is not known. Data from earlier animal studies suggest that symmetrel may have direct and indirect effects on dopamine neurons. More recent studies have demonstrated that amantadine is a weak, non-competitive NMDA receptor antagonist (Ki = 10 uM). Although amantadine has not been shown to possess direct anticholinergic activity in animal studies, clinically, it exhibits anticholinergic-like side effects such as dry mouth, urinary retention, and constipation., The mechanism by which amantadine exerts its antiviral activity is not clearly understood. It appears to mainly prevent the release of infectious viral nucleic acid into the host cell by interfering with the function of the transmembrane domain of the viral M2 protein. In certain cases, amantadine is also known to prevent virus assembly during virus replication. It does not appear to interfere with the immunogenicity of inactivated influenza A virus vaccine., In isolated ventricular muscle preparations (frog, rabbit, cat, dog, and calf) amantadine increased the action potential duration, decreased the amplitude and max diastolic potential, and induced phase 4 depolarization. These changes may be due to the effect of amantadine on potassium ion conductance.
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Color/Form

HEXAKISTETRAHEDRAL CRYSTALS BY SUBLIMATION

CAS No.

768-94-5
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Melting Point

180-192, 160-190 °C (closed tube); Also reported as 180-192 °C, 180 °C
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Synthesis routes and methods I

Procedure details

An aqueous solution of 1-adamantylamine hydrochloride (Alfa-Aesar, 99%) was treated with potassium hydroxide and extracted with toluene, dried over Na2SO4, filtered and stripped down by rotary evaporation to give 30.3 g 1-adamantylamine (200 mmol). The procedure for compound 1, above, was followed except the reaction was heated at 45° C. overnight yielding 26.23 g white solids (62.8 mmol, 63% yield). When performing the activated carbon treatment 2:1 water/absolute ethanol was used to dissolve the residue.
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Synthesis routes and methods II

Procedure details

In a manner similar to the preparation of the compound of formula DC in Example 13, the compound of formula SA was prepared except that the compound of formula EC was used in place of the compound of formula DB and memantine hydrochloride (i.e., the hydrochloride of 1-amine-3,5-dimethyl-adamantane, Sigma-Aldrich) was used in place of 1-adamantylamine (yield 5%).
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[Compound]
Name
1-amine-3,5-dimethyl-adamantane
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5%

Synthesis routes and methods III

Procedure details

Cleavage of 1-adamantanamine p-toluenesulfonamide. 1-Adamantanamine p-toluenesulfonamide (4 g, 0.13 mmol), n-propylamine (50 mL), and ethylenediamine (6.3 g, 0.11 mol) were placed in a 3 neck round bottomed flask equipped with a mechanical stirrer, condenser and thermometer. Lithium wire (0.64 g, 0.091 gram-atom) was added in two portions. Addition of one half of the lithium gave a dark color and the temperature rose to 42°. After an hour the temperature began to fall and the remainder of the lithium was added. The blue color dissipated over 45 min and the reaction mixture was poured onto ice and the resulting mixture was exacted with ether (3×50 mL). The ether was washed with brine and distilled at atmospheric pressure. The residue was sublimed at 90° (12 mm) to give 1.79 (91%) of 1-adamantanamine.
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1-adamantanamine p-toluenesulfonamide
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1-Adamantanamine p-toluenesulfonamide
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4 g
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50 mL
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6.3 g
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0.64 g
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Yield
91%

Synthesis routes and methods IV

Procedure details

The reaction of the 1-adamantylammonium hydrochloride with aqueous base takes place preferably in the presence of an organic solvent which is water-immiscible and in which the 1-adamantylamine formed dissolves. A water-immiscible organic solvent in the context of the present invention is a solvent which under standard conditions (20° C., 1013 mbar) dissolves to an extent of not more than 10 g in 100 g of water, and in which under standard conditions not more than 10 g of water dissolve in 100 g of solvent. Suitable organic solvents are aromatic hydrocarbons, such as benzene, toluene, ethylbenzene or xylene; halogenated solvents, such as dichloromethane, chloroform, carbon tetrachloride, dichloroethane or chlorobenzene; aliphatic solvents, such as pentane, hexane, heptane, octane, ligroin, petroleum ether, cyclohexane or decalin; and mixtures thereof. Toluene or xylene is preferred. The reaction then takes place as an extractive reaction, the amine liberated undergoing essentially complete transfer to the organic phase. The 1-adamantylamine can be isolated by removing the organic solvent by customary methods, such as evaporation. The evaporation of the solvent may take place in apparatus customary for the purpose. Solvent evaporation takes place preferably under reduced pressure and/or at elevated temperature. For the further reaction it is preferred to use the 1-adamantylamine as a solution in the organic solvent.
Name
1-adamantylammonium hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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